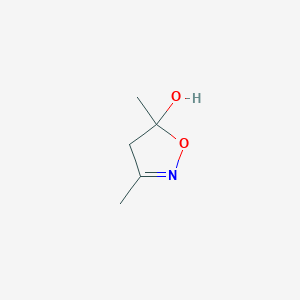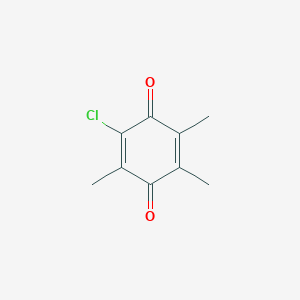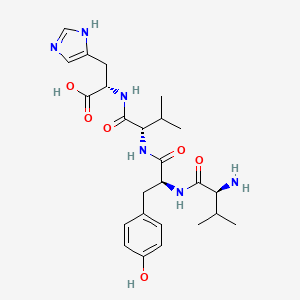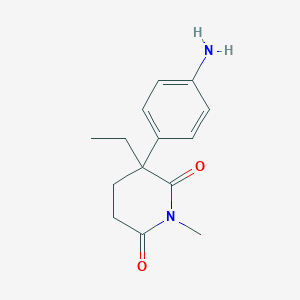
3-(4-Aminophenyl)-3-ethyl-1-methylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenyl)-3-ethyl-1-methylpiperidine-2,6-dione is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aminophenyl group attached to a piperidine ring, which is further substituted with ethyl and methyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-3-ethyl-1-methylpiperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-aminophenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the piperidine ring. The reaction conditions typically include heating the reaction mixture under reflux and using a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-3-ethyl-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Aminophenyl)-3-ethyl-1-methylpiperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-3-ethyl-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activation of certain signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)coumarin: Another compound with an aminophenyl group, known for its anti-inflammatory properties.
4-Aminophenylboronic acid: Used in various sensing applications due to its ability to interact with diols.
Uniqueness
3-(4-Aminophenyl)-3-ethyl-1-methylpiperidine-2,6-dione is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group with ethyl and methyl substitutions makes it a versatile compound for various applications .
Properties
CAS No. |
52498-52-9 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-(4-aminophenyl)-3-ethyl-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(10-4-6-11(15)7-5-10)9-8-12(17)16(2)13(14)18/h4-7H,3,8-9,15H2,1-2H3 |
InChI Key |
DXAIZDIPLHVUSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)N(C1=O)C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
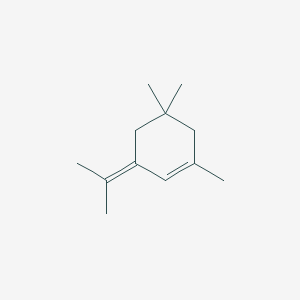
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)

![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)

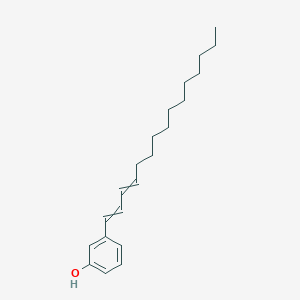
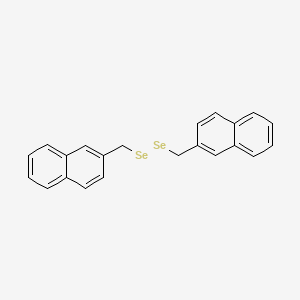
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
